molecular formula C13H10ClIN2O3 B11782264 Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate

Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate

Cat. No.: B11782264
M. Wt: 404.59 g/mol
InChI Key: SUYCCFXYGPUUHR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, hydroxyl, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate aromatic aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine or iodine substituents.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or acting as a ligand in receptor studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-6-hydroxy-2-(3-bromophenyl)pyrimidine-4-carboxylate
  • Ethyl 5-chloro-6-hydroxy-2-(3-fluorophenyl)pyrimidine-4-carboxylate
  • Ethyl 5-chloro-6-hydroxy-2-(3-methylphenyl)pyrimidine-4-carboxylate

Uniqueness

Ethyl 5-chloro-6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine substituent enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H10ClIN2O3

Molecular Weight

404.59 g/mol

IUPAC Name

ethyl 5-chloro-2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C13H10ClIN2O3/c1-2-20-13(19)10-9(14)12(18)17-11(16-10)7-4-3-5-8(15)6-7/h3-6H,2H2,1H3,(H,16,17,18)

InChI Key

SUYCCFXYGPUUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=N1)C2=CC(=CC=C2)I)Cl

Origin of Product

United States

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